2-Acetamido-3-bromo-5-fluoropyridine
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Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Compounds : It is used in the synthesis of 2-Amino-5-fluoropyridine, a compound with potential applications in medicinal chemistry and pharmaceutical research (Huang Gang, 2006).
Radiolabeling for PET Imaging : Its derivatives are used in automated synthesis of 18F-labelled pyridine-based alkylating agents for oligonucleotide conjugation, useful in preclinical studies and potential clinical applications of PET imaging (E. von Guggenberg et al., 2009).
Oligonucleotide Labeling : It plays a role in the development of [(18)F]fluoropyridine-based bromoacetamide reagents for labeling oligonucleotides, contributing to the design and development of radiopharmaceuticals for PET (B. Kuhnast et al., 2004).
Nucleoside Synthesis : It's involved in the preparation of pyridine nucleosides related to 5-fluorocytosine, which are useful in the study of nucleosides and potential therapeutic applications (Stephen Nesnow & Charles Heidelberger, 1975).
Amination Reactions : This compound is also significant in the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, broadening the scope of synthesizing various N-heterocycles (Yibiao Li et al., 2018).
Preparation of Thrombin Inhibitors : It is used in the scaleable synthesis of thrombin inhibitors, highlighting its importance in medicinal chemistry and drug development (M. S. Ashwood et al., 2004).
Synthesis of Antitumor Agents : This compound assists in the synthesis of 5-Fluorouracil derivatives like 5-Fluoro-2′-deoxyuridine, a notable antitumor agent (S. Ozaki et al., 1977).
Mechanism of Action
Target of Action
It is generally used as a reagent in the synthesis of pharmaceutical agents , suggesting that its targets could be diverse and dependent on the specific pharmaceutical compound it is used to synthesize.
Mode of Action
Related compounds such as 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-bromo-5-fluoropyridine. For instance, the compound should be handled only in a chemical fume hood, and personal protective equipment should be worn when handling it .
Safety and Hazards
While a detailed safety data sheet was not found in the search results, it is recommended to handle 2-Acetamido-3-bromo-5-fluoropyridine with appropriate safety measures. This includes wearing suitable gloves, protective clothing, and eye protection, and ensuring adequate ventilation .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .
properties
IUPAC Name |
N-(3-bromo-5-fluoropyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDXFTPHNXSROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672141 |
Source
|
Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-95-4 |
Source
|
Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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